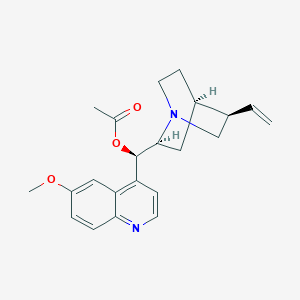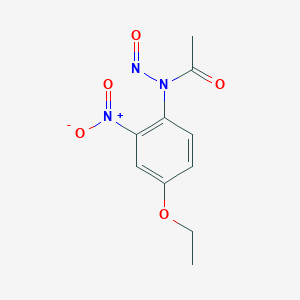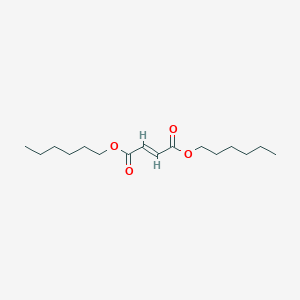
(R)-(6-Metoxquinolin-4-il)((1S,2S,4S,5R)-5-vinilquinuclidin-2-il)metil acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, also known as (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Cinchona Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Producción de colorantes naturales
El acetato de quinina, al ser una quinona, se puede utilizar en la producción de colorantes naturales . Las quinonas son una clase de compuestos orgánicos cíclicos caracterizados por un anillo saturado (C6) que contiene dos átomos de oxígeno que están unidos a carbonilos y tienen suficiente conjugación para mostrar color . Muestran mejor teñido, estabilidad, brillo y solidez en comparación con otros colorantes naturales alternativos .
Síntesis de compuestos bioactivos
El acetato de quinina se puede utilizar en la síntesis de compuestos bioactivos . La estrategia de activación C-H es un concepto en rápido desarrollo y sencillo, utilizado en la construcción de una variedad diversa de enlaces como los enlaces carbono-carbono (C-C) y carbono-hetero (C-O/N/S/P) . Este enfoque es útil para utilizar quinonas no funcionalizadas para la síntesis de quinonas heterofuncionalizadas o fusionadas con heterociclos .
Sondas electroquímicas
Las quinonas, incluido el acetato de quinina, se utilizan como sondas electroquímicas para una amplia gama de aplicaciones, incluida la bioenergética . Una característica electroquímica de las quinonas es su posible cinética de transferencia de electrones lenta .
Sostenibilidad ambiental
Los colorantes de quinona, incluido el acetato de quinina, son más seguros para el medio ambiente que muchos de sus homólogos sintéticos . Su extracción, purificación y análisis son simples y rápidos, lo que los convierte en posibles sustitutos de sus equivalentes sintéticos<a aria-label="1: 4. Sostenibilidad ambiental Los colorantes de quinona, incluido el acetato de quinina, son más seguros para el medio ambiente que muchos de sus homólogos sintéticos1" data-citationid="425f4143-9244-b6c8-4481-e1c77ff86d83-28" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s126
Mecanismo De Acción
Target of Action
Quinine acetate primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The drug is toxic to the malaria parasite, interfering with its ability to break down and digest hemoglobin .
Mode of Action
Quinine acetate works by accumulating in the parasite’s lysosomes and binding to heme . This interaction disrupts the parasite’s ability to break down and digest hemoglobin . It also depresses oxygen uptake and carbohydrate metabolism . Furthermore, it intercalates into the parasite’s DNA, disrupting its replication and transcription .
Biochemical Pathways
Quinine acetate affects the shikimate pathway, a major link between primary and secondary metabolism in higher plants . This pathway produces aromatic amino acids L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan (L-Trp), which are molecular building blocks for protein biosynthesis .
Pharmacokinetics
Quinine acetate is readily absorbed, mainly from the upper small intestine . It is distributed in adults at 2.5 to 7.1 L/kg (varies with severity of infection) and in children at 0.9 L/kg (subjects with malaria) . It is metabolized in the liver via CYP450 enzymes, primarily CYP3A4 . The major metabolite, 3-hydroxyquinine, is less active than the parent compound . About 20% of the drug is excreted unchanged in the urine .
Result of Action
Quinine acetate is a highly active inhibitor of the erythrocytic forms of malarial parasites, making it an efficient drug for the clinical cure of malaria . It is also an effective gametocytocide in vivax and quartan malaria, but has little effect on the gametocytes of falciparum malaria .
Action Environment
The action of quinine acetate can be influenced by various environmental factors. For instance, the severity of infection and the route of administration can impact quinine pharmacokinetics . Nutritional status also plays a role . Furthermore, the drug’s action can be modulated by the interaction with small intestinal bitter receptors .
Propiedades
Número CAS |
18797-86-9 |
|---|---|
Fórmula molecular |
C22H26N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
[(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15-,16+,21-,22+/m0/s1 |
Clave InChI |
LBXIBQQYUBUMMK-VYXDICFBSA-N |
SMILES |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
SMILES isomérico |
CC(=O)O[C@@H]([C@@H]1C[C@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
SMILES canónico |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Sinónimos |
acetylquinine |
Origen del producto |
United States |
Q1: What is the significance of the solubility of quinine salts in the context of drug absorption?
A: The research paper "The Effect of Alkalis Upon the Solubility of Quinine Salts" [] investigates how the solubility of quinine salts, including (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate (quinine acetate), is affected by pH and the presence of various alkaline salts. [] This is significant because a drug's solubility in the gastrointestinal tract can directly impact its absorption into the bloodstream. [] The study found that quinine salts form precipitates with alkaline salts at specific pH ranges, potentially influencing their bioavailability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















